3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one
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Overview
Description
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a bromophenyl group
Mechanism of Action
Quinolines are a class of compounds that have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Oxadiazoles, on the other hand, have been found to possess significant biological activity with a potency comparable to standard drugs . They have been evaluated for their in vitro antibacterial activity against various bacteria and their minimum inhibitory concentration (MIC) was determined .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The bromophenyl group is introduced via electrophilic aromatic substitution reactions, often using bromine or bromine-containing reagents . The quinoline core is then constructed through various cyclization reactions involving anilines and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and bromophenyl group but differ in their core structure.
1,2,4-oxadiazole derivatives: A broad class of compounds with diverse biological activities.
Quinoline derivatives: Compounds with a quinoline core, widely studied for their pharmacological properties.
Uniqueness
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one is unique due to its combination of a quinoline core with a 1,2,4-oxadiazole ring and a bromophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2/c1-22-10-14(16(23)13-7-2-3-8-15(13)22)18-20-17(21-24-18)11-5-4-6-12(19)9-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWDSYRUWKHZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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